2,3,5-Trihydroxybenzaldehyde
Description
Significance of Aromatic Aldehydes in Natural Products and Synthetic Chemistry
Aromatic aldehydes are fundamental building blocks in both nature and the laboratory. In the realm of natural products, they contribute to the flavor and fragrance of many plants, such as benzaldehyde (B42025) in almonds. tandfonline.com In synthetic chemistry, the aldehyde functional group is highly versatile, participating in a wide array of chemical reactions to form more complex molecules. This reactivity makes aromatic aldehydes crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. molaid.com
Overview of Trihydroxybenzaldehyde Isomers and Their Distinct Research Trajectories
Trihydroxybenzaldehydes are a subgroup of polyhydroxybenzaldehydes with three hydroxyl groups on the benzene (B151609) ring. The specific positioning of these hydroxyl groups gives rise to several isomers, each with unique properties and, consequently, distinct areas of research focus. For instance, 2,3,4-trihydroxybenzaldehyde (B138039) is an important intermediate in the synthesis of the Parkinson's disease drug benserazide. nih.govchemicalbook.com The 3,4,5-trihydroxybenzaldehyde (B28275) isomer, also known as gallaldehyde, has been studied for its antioxidant and anti-inflammatory properties. molaid.comjfda-online.com Another isomer, 2,4,6-trihydroxybenzaldehyde (B105460), has been investigated for its potential as a carbonic anhydrase inhibitor. tandfonline.comnih.gov The 2,4,5-trihydroxybenzaldehyde (B1348259) isomer has shown promise in areas such as α-amylase inhibition and as a precursor for other biologically active compounds. researchgate.netnih.gov
Scope and Research Focus on 2,3,5-Trihydroxybenzaldehyde
This article focuses exclusively on the chemical compound this compound. While its isomers have been the subject of numerous studies, research specifically dedicated to the 2,3,5-substituted variant is notably limited in publicly available scientific literature. This article will synthesize the available information on this compound, adhering strictly to the data found for this specific isomer.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,5-trihydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-3-4-1-5(9)2-6(10)7(4)11/h1-3,9-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTITODAYBWJRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431430 | |
| Record name | Benzaldehyde, 2,3,5-trihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74186-01-9 | |
| Record name | Benzaldehyde, 2,3,5-trihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Chemical Synthesis of 2,3,5-Trihydroxybenzaldehyde
The synthesis of specific polyhydroxybenzaldehyde isomers like this compound presents a considerable challenge due to the need for precise control over the placement of functional groups on the benzene (B151609) ring.
Exploration of Regioselective Hydroxylation and Formylation Approaches
Achieving the 2,3,5-substitution pattern requires highly regioselective synthetic strategies. The direct formylation or hydroxylation of a substituted benzene ring often leads to a mixture of isomers, making the isolation of the desired product difficult.
A plausible route for the synthesis of this compound involves the formylation of hydroxyhydroquinone (1,2,4-trihydroxybenzene). The hydroxyl groups on the benzene ring are activating and ortho-, para-directing. cir-safety.orgcir-safety.org In hydroxyhydroquinone, the positions are not equivalent, which can be exploited for regioselective formylation. The position C5 is activated by two ortho-hydroxyl groups and one para-hydroxyl group, making it highly susceptible to electrophilic substitution. cir-safety.orgcir-safety.org In contrast, the C3 and C6 positions have different electronic environments. This differential activation could potentially be harnessed to direct the formyl group to the desired C5 position.
Standard formylation methods include:
The Vilsmeier-Haack Reaction: This method uses a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride to generate an electrophilic iminium ion (the Vilsmeier reagent) that reacts with electron-rich arenes. thieme-connect.deorganic-chemistry.orgwikipedia.org For polyhydroxybenzenes, the reaction conditions must be carefully controlled to prevent side reactions.
The Duff Reaction: This reaction employs hexamethylenetetramine (HMTA) as the formylating agent, typically on highly activated phenols. It preferentially directs formylation to the ortho position relative to a hydroxyl group. wikipedia.org
The Gattermann Reaction: This reaction uses hydrogen cyanide and a Lewis acid catalyst. Variations of this reaction are common for formylating phenols. thieme-connect.de
A study on the formylation of various aromatic substrates indicates that hydroxyhydroquinone can be formylated to produce 2,4,5-Trihydroxybenzaldehyde (B1348259), a structural isomer of the target compound. uj.ac.za This highlights the challenge in controlling regioselectivity, as the C5 position (leading to the 2,4,5-isomer) is highly activated. Synthesizing the 2,3,5-isomer would likely require strategic blocking of the more reactive sites.
Application of Protecting Group Chemistry in Targeted Synthesis
To overcome the challenges of regioselectivity, protecting group chemistry is an indispensable tool. This strategy involves temporarily masking reactive functional groups to prevent them from reacting while another part of the molecule is modified. After the desired transformation, the protecting group is removed to restore the original functionality.
A patented, high-yield synthesis of 2,3,4-Trihydroxybenzaldehyde (B138039) from pyrogallol (B1678534) illustrates this principle effectively: google.comchemicalbook.com
Protection: The two adjacent hydroxyl groups of pyrogallol are protected by reacting them with diphenyl carbonate and triethylamine. This forms a cyclic carbonate, 4-hydroxybenzo[d] wikipedia.orgCurrent time information in Bangalore, IN.dioxol-2-one, leaving the para-hydroxyl group free.
Formylation: The intermediate is then subjected to a Friedel-Crafts formylation reaction using a formylating agent and aluminum (III) chloride. The formyl group is directed to the position ortho to the remaining free hydroxyl group.
Deprotection: The final step involves the hydrolysis of the protecting carbonate group, typically by refluxing in water, to yield the final 2,3,4-Trihydroxybenzaldehyde.
This multi-step approach, combining protection, regioselective formylation, and deprotection, is a powerful and common strategy for the targeted synthesis of specific polyhydroxybenzaldehyde isomers.
High-Yield Synthesis Routes for Trihydroxybenzaldehyde Analogues
| Step | Starting Material | Key Reagents | Product | Reported Yield |
|---|---|---|---|---|
| 1 (Protection) | Pyrogallol | Diphenyl carbonate, Triethylamine, MTBE | 4-Hydroxybenzo[d] wikipedia.orgCurrent time information in Bangalore, IN.dioxol-2-one | 95-97% |
| 2 (Formylation) | 4-Hydroxybenzo[d] wikipedia.orgCurrent time information in Bangalore, IN.dioxol-2-one | Dichloromethyl ethyl ether, AlCl₃, MTBE | 7-Hydroxy-2-oxobenzo[d] wikipedia.orgCurrent time information in Bangalore, IN.dioxole-4-carbaldehyde | 89-93% |
| 3 (Deprotection) | 7-Hydroxy-2-oxobenzo[d] wikipedia.orgCurrent time information in Bangalore, IN.dioxole-4-carbaldehyde | Water | 2,3,4-Trihydroxybenzaldehyde | 93-95% |
This table outlines a high-yield synthetic route for the analogue 2,3,4-Trihydroxybenzaldehyde, as detailed in patent literature. google.com
Derivatization Reactions and Functional Group Transformations
The aldehyde and multiple hydroxyl functional groups make this compound a versatile building block for further chemical modifications.
Formation of Schiff Bases from Trihydroxybenzaldehydes
A fundamental reaction of aldehydes is their condensation with primary amines to form imines, commonly known as Schiff bases. This reaction is a cornerstone of coordination chemistry and the synthesis of biologically active molecules. d-nb.infochemsociety.org.ng
Condensation Reactions with Primary Amines
Trihydroxybenzaldehydes, including the 2,3,5-isomer, readily undergo condensation reactions with primary amines to form the corresponding Schiff bases. bohrium.com The reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the imine. chemsociety.org.ng
Studies have reported that this compound reacts quantitatively with primary amines to form Schiff bases. While specific examples for the 2,3,5-isomer are not detailed in the provided search results, the reactivity is well-documented for its analogues, such as 2,3,4-Trihydroxybenzaldehyde and 2,4,6-Trihydroxybenzaldehyde (B105460). These reactions are typically carried out by stirring the aldehyde and the amine in a solvent like methanol (B129727) or ethanol (B145695) at room temperature. researchgate.net
| Aldehyde | Primary Amine | Key Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2,3,4-Trihydroxybenzaldehyde | 4-Aminobenzoic acid | Airflow grinding | Schiff Base | researchgate.netresearchgate.net |
| 2,3,4-Trihydroxybenzaldehyde | 4-Aminosalicylic acid | Condensation | Schiff Base | researchgate.net |
| 2,3,4-Trihydroxybenzaldehyde | 5-Aminosalicylic acid | Condensation | Schiff Base | researchgate.net |
| 2,4,6-Trihydroxybenzaldehyde | 2-Aminopyridin-3-ol | Condensation | Schiff Base | bohrium.com |
| 2,3,4-Trihydroxybenzaldehyde | 4-Methoxybenzylamine | Methanol, Room Temp, 1 hr | Oxime Ether |
This table presents examples of Schiff base and related derivative formation from various trihydroxybenzaldehyde analogues and primary amines. bohrium.comresearchgate.netresearchgate.netresearchgate.net
Reactions with Anthranilic Acid
The reaction of this compound with anthranilic acid is a characteristic condensation reaction that results in the formation of a Schiff base. This process involves the nucleophilic attack of the primary amine group of anthranilic acid on the electrophilic carbonyl carbon of the aldehyde. The subsequent elimination of a water molecule yields an imine (C=N) functional group, linking the two aromatic rings. The resulting Schiff base incorporates the chelating functionalities of both parent molecules: the hydroxyl groups from the trihydroxybenzaldehyde moiety and the carboxylic acid group from the anthranilic acid portion. Such compounds are of significant interest in coordination chemistry due to the presence of multiple potential donor atoms (O, N) that can bind to metal ions. While direct studies on the 2,3,5-isomer are not prevalent, the reaction is analogous to that of other hydroxybenzaldehydes, such as 2,3,4-trihydroxybenzaldehyde, which readily undergoes [1+1] condensation with anthranilic acid. lookchem.comchemicalbook.com
| Reactant 1 | Reactant 2 | Reaction Type | Product Class |
|---|---|---|---|
| This compound | Anthranilic Acid | Condensation | Schiff Base |
Synthesis of O-Benzyl Oxime Derivatives
The aldehyde functionality of this compound can be converted into an O-benzyl oxime derivative. This transformation is typically achieved in a two-step sequence. First, the aldehyde reacts with hydroxylamine (B1172632) hydrochloride in the presence of a base to form the corresponding oxime. The oxime is then O-alkylated using a benzyl (B1604629) halide, such as benzyl bromide or a substituted variant, in the presence of a base like potassium carbonate to yield the final O-benzyl oxime ether. mdpi.comdntb.gov.ua
This derivatization is valuable in medicinal chemistry for modifying the electronic and steric properties of the parent molecule. Research on related polyhydroxybenzaldehydes has led to the synthesis of a series of (E)-benzaldehyde O-benzyl oximes. mdpi.comnih.gov For instance, derivatives of 2,3,4-trihydroxybenzaldehyde have been synthesized and studied for their biological activities. mdpi.comdntb.gov.uanih.gov The general methodology is applicable to the 2,3,5-isomer.
| Starting Aldehyde | Reagent for Benzylation | Product | Yield (%) |
|---|---|---|---|
| 2,3,4-Trihydroxybenzaldehyde | 3-Methoxybenzyl chloride | (E)-2,3,4-Trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime | 86 mdpi.com |
| 2,3,4-Trihydroxybenzaldehyde | 4-Methoxybenzyl chloride | (E)-2,3,4-Trihydroxybenzaldehyde O-(4-methoxybenzyl) oxime | 80 mdpi.com |
| 3,5-Dihydroxybenzaldehyde | 2-Chlorobenzyl chloride | (E)-3,5-Dihydroxybenzaldehyde O-(2-chlorobenzyl) oxime | 65 mdpi.com |
Esterification and Oxidation Pathways of Trihydroxybenzaldehydes
The multiple functional groups on this compound allow for various esterification and oxidation reactions.
Esterification: The three phenolic hydroxyl groups are susceptible to esterification. This reaction is typically carried out using acylating agents like acid chlorides or anhydrides in the presence of a base or catalyst. The reaction can lead to mono-, di-, or tri-esterified products, depending on the stoichiometry and reaction conditions. This transformation is a standard method for protecting the hydroxyl groups or for synthesizing derivatives with altered solubility and electronic properties. cymitquimica.com
Oxidation: The aldehyde group is readily oxidized to a carboxylic acid functional group, which would yield 2,3,5-trihydroxybenzoic acid. This can be achieved using various oxidizing agents. Furthermore, under specific conditions, such as in the Dakin reaction, the aldehyde group can be replaced by a hydroxyl group. This reaction typically involves treating the phenolic aldehyde with hydrogen peroxide in a basic or acidic medium. For example, the oxidation of 1,2-dihydroxy-4,6-diformylbenzene with hydrogen peroxide can yield 3,4,5-trihydroxybenzaldehyde (B28275), demonstrating the transformation of a formyl group to a hydroxyl group on a polyhydroxylated ring system. google.com
Complexation Studies with Metal Ions
Polyhydroxybenzaldehydes and their derivatives, particularly Schiff bases, are excellent polydentate ligands capable of forming stable complexes with a wide range of metal ions. The oxygen atoms of the phenolic hydroxyl groups and the aldehyde carbonyl, or the imine nitrogen in Schiff base derivatives, act as coordination sites. nih.govsbmu.ac.ir These ligands can chelate to metal ions such as Cu(II), Ni(II), Zn(II), and Pt(II), forming complexes with distinct geometries and properties. sbmu.ac.irscirp.org
Studies on Schiff bases derived from the related 2,3,4-trihydroxybenzaldehyde have shown the formation of four-coordinated, square planar nickel(II) complexes where the ligand binds through its O, N, and S atoms (in the case of thiosemicarbazone derivatives). sci-hub.se Similarly, Schiff bases from 2,4-dihydroxybenzaldehyde (B120756) form square-planar complexes with Cu(II) and Ni(II) and tetrahedral complexes with Zn(II). sbmu.ac.ir These findings suggest that this compound and its derivatives would also form stable complexes, with the specific coordination geometry depending on the metal ion and the exact ligand structure. scirp.org
| Ligand Source | Metal Ion | Observed Geometry |
|---|---|---|
| Schiff base of 2,3,4-Trihydroxybenzaldehyde and Thiosemicarbazone | Nickel(II) | Square Planar sci-hub.se |
| Schiff base of 2,4-Dihydroxybenzaldehyde and α-Naphthylamine | Copper(II) | Square Planar sbmu.ac.ir |
| Schiff base of 2,4-Dihydroxybenzaldehyde and α-Naphthylamine | Nickel(II) | Square Planar sbmu.ac.ir |
| Schiff base of 2,4-Dihydroxybenzaldehyde and α-Naphthylamine | Zinc(II) | Tetrahedral sbmu.ac.ir |
Compound Index
| Compound Name |
|---|
| This compound |
| 2,3,4-Trihydroxybenzaldehyde |
| 2,4-Dihydroxybenzaldehyde |
| 3,4,5-Trihydroxybenzaldehyde |
| 3,5-Dihydroxybenzaldehyde |
| 1,2-Dihydroxy-4,6-diformylbenzene |
| 2,3,5-Trihydroxybenzoic acid |
| (E)-2,3,4-Trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime |
| (E)-2,3,4-Trihydroxybenzaldehyde O-(4-methoxybenzyl) oxime |
| (E)-3,5-Dihydroxybenzaldehyde O-(2-chlorobenzyl) oxime |
| Anthranilic Acid |
| Benzyl bromide |
| Copper(II) |
| Hydrogen peroxide |
| Hydroxylamine hydrochloride |
| Nickel(II) |
| Platinum(II) |
| Potassium carbonate |
| Thiosemicarbazone |
| Zinc(II) |
| α-Naphthylamine |
Microbial Biotransformation of Precursor Compounds to this compound
Scientific investigations have detailed the generation of this compound from precursor compounds through the metabolic action of microorganisms. This biotransformation often involves the breakdown of larger, more complex molecules into simpler aromatic structures.
A notable pathway for the biosynthesis of this compound involves the fungus Ganoderma lucidum. Research has demonstrated that this fungus can biotransform Tetrahydroxy Stilbene (B7821643) Glucoside (TSG), a compound found in the plant Polygonum multiflorum. nih.gov In a controlled biotransformation system, G. lucidum utilizes TSG as a substrate, leading to the formation of this compound as one of the identifiable degradation products. nih.gov This process is part of a natural detoxification mechanism observed in the fungus. nih.gov
The conversion of Tetrahydroxy Stilbene Glucoside (TSG) into this compound by Ganoderma lucidum is facilitated by specific extracellular enzymes. nih.gov The mechanism involves a two-step enzymatic process:
Glycoside Cleavage : The enzyme β-D-glucosidase first acts on the TSG molecule to remove its sugar component (glycosylation). nih.gov
Double Bond Scission : Following the removal of the glycosyl group, the enzyme Lignin Peroxidase (LiP) catalyzes the cleavage of a carbon-carbon double bond in the remaining stilbene structure. nih.gov
This sequence of enzymatic reactions results in the fragmentation of the parent molecule, yielding both p-hydroxybenzaldehyde and this compound as final products. nih.gov
Table 1: Enzymes in this compound Biosynthesis
| Enzyme | Fungal Source | Precursor Compound | Action | Product |
| β-D-glucosidase | Ganoderma lucidum | Tetrahydroxy Stilbene Glucoside | Removes glycosyl group | Tetrahydroxy Stilbene (aglycone) |
| Lignin Peroxidase (LiP) | Ganoderma lucidum | Tetrahydroxy Stilbene (aglycone) | Cleaves carbon-carbon double bond | This compound |
Presence and Identification of Trihydroxybenzaldehydes in Plant Extracts
While the specific isomer this compound is clearly produced in microbial processes, various other trihydroxybenzaldehyde isomers have been identified in extracts from different plant species.
Analysis of plant extracts has confirmed the presence of trihydroxybenzaldehydes, although not always the 2,3,5-isomer.
Beta vulgaris var. cicla (Swiss Chard) : Studies on the seeds of Beta vulgaris var. cicla have led to the identification of 2,4,5-trihydroxybenzaldehyde as a component of the ethyl acetate (B1210297) extract. nih.govresearchgate.netchemicalbook.comresearchgate.net
Geum japonicum : Methanol extracts from this plant have been found to contain 3,4,5-trihydroxybenzaldehyde , which was isolated and identified as an active antioxidant principle. jfda-online.comjfda-online.com
Table 2: Trihydroxybenzaldehyde Isomers in Plant Extracts
| Plant Species | Isomer Identified | Plant Part |
| Beta vulgaris var. cicla | 2,4,5-Trihydroxybenzaldehyde | Seeds |
| Geum japonicum | 3,4,5-Trihydroxybenzaldehyde | Leaves, Stems |
In certain fungal metabolic pathways, trihydroxybenzaldehydes can be formed as "shunt products." This occurs when a metabolic pathway deviates from its main sequence, leading to an alternative product. In the biosynthesis of tropolones, such as stipitatic acid, in fungi like Talaromyces stipitatus, a trihydroxybenzaldehyde is a known shunt product. chemrxiv.orgresearchgate.netresearchgate.net This reaction is catalyzed by the α-KG-dependent non-heme iron enzyme TropC. chemrxiv.org The formation of the trihydroxybenzaldehyde is believed to occur through a fragmentation reaction that competes with the main ring-expansion step in the pathway. chemrxiv.orgresearchgate.net If rebound hydroxylation predominates over other potential reactions, a trihydroxybenzaldehyde is formed. chemrxiv.org
Metabolomic Profiling of Trihydroxybenzaldehydes in Biological Systems
Metabolomic profiling allows for the comprehensive study of small-molecule metabolites in biological systems. Such studies have identified trihydroxybenzaldehyde isomers as products of the breakdown of more complex dietary compounds. For instance, research on the intestinal metabolism of flavonoids by human fecal bacteria has shown that cyanidin (B77932) glycosides can be degraded into smaller phenolic compounds. nih.gov In one such study, 2,4,5-trihydroxybenzaldehyde was detected for the first time as a metabolite formed from these anthocyanins. nih.gov Other studies on anthocyanin degradation have identified different phenolic aldehydes, such as phloroglucinaldehyde (2,4,6-trihydroxybenzaldehyde), as breakdown products. researchgate.net These findings highlight that the human gut microbiota can produce various trihydroxybenzaldehyde isomers from dietary polyphenols.
Identification as Metabolites in Gut Microbiota Transformations of Flavonoids
The human gut, a complex ecosystem teeming with microorganisms, plays a pivotal role in the metabolism of dietary compounds that are not absorbed in the upper gastrointestinal tract. Among these are flavonoids, a diverse group of polyphenolic compounds abundant in fruits, vegetables, and other plant-based foods. While a small fraction of flavonoids may be absorbed directly, the majority transit to the colon, where they are subjected to extensive enzymatic transformation by the resident microbiota. nih.govconicet.gov.ar One of the key metabolic outcomes of this process is the generation of smaller, simpler phenolic compounds, including 2,4,6-Trihydroxybenzaldehyde.
The formation of 2,4,6-Trihydroxybenzaldehyde is particularly associated with the microbial breakdown of anthocyanins, a subclass of flavonoids responsible for the red, purple, and blue pigments in many plants. mdpi.comnih.gov Studies have demonstrated that the A-ring of the anthocyanin structure can be cleaved by gut bacteria to yield 2,4,6-trihydroxybenzaldehyde. mdpi.com For instance, research on the metabolism of mulberry anthocyanins in rats has shown that delphinidin-3-rutinoside is converted by the gut microbiome into several metabolites, including 2,4,6-trihydroxybenzaldehyde. mdpi.comnih.gov Similarly, the microbial fermentation of cyanidin-3-glucoside, another common anthocyanin, has been shown to produce 2,4,6-trihydroxybenzaldehyde. cambridge.org
The specific bacterial species involved in these transformations are a subject of ongoing research. However, studies have identified certain bacteria capable of degrading polyphenolic glycosides, such as Eubacterium ramulus and Clostridium saccharogumia, as key players in the metabolism of flavonoids. cambridge.org The enzymatic machinery of these and other gut bacteria is responsible for the hydrolysis and ring fission of the complex flavonoid structures, leading to the formation of various low-molecular-weight phenolic acids and aldehydes.
Table 1: Flavonoid Precursors and their Microbial Metabolite 2,4,6-Trihydroxybenzaldehyde
| Flavonoid Precursor | Class | Resulting Metabolite |
| Delphinidin-3-rutinoside | Anthocyanin | 2,4,6-Trihydroxybenzaldehyde |
| Cyanidin-3-glucoside | Anthocyanin | 2,4,6-Trihydroxybenzaldehyde |
Detection in Mammalian Biofluids (e.g., Urine, Plasma)
Following its formation in the colon by gut microbiota, 2,4,6-Trihydroxybenzaldehyde, along with other flavonoid-derived metabolites, can be absorbed into the systemic circulation and subsequently excreted in urine. The detection of this compound in mammalian biofluids serves as evidence of the intricate interplay between diet, the gut microbiome, and host metabolism.
Studies involving human subjects have successfully identified and quantified 2,4,6-Trihydroxybenzaldehyde in urine samples following the consumption of anthocyanin-rich foods and beverages. mdpi.com For example, a dietary intervention study where volunteers consumed maqui-based functional beverages resulted in the detection of 29 different degradation metabolites in their urine, including 2,4,6-trihydroxybenzaldehyde. mdpi.com The peak concentration of this metabolite was observed approximately 3.5 hours after intake, indicating its absorption from the gut and subsequent renal clearance. mdpi.com
The analysis of such metabolites in biofluids is typically performed using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS), which allows for the sensitive and specific detection of these compounds. nih.govnih.gov The presence of 2,4,6-trihydroxybenzaldehyde in urine and plasma not only confirms its production in the body but also opens up possibilities for its use as a biomarker of dietary flavonoid intake and gut microbial activity.
Table 2: Detection of 2,4,6-Trihydroxybenzaldehyde in Mammalian Biofluids
| Biofluid | Detection Status | Key Findings |
| Urine | Detected | Found in human urine after consumption of anthocyanin-rich beverages. mdpi.com |
| Plasma | Potentially Present | While specific detection in plasma is less commonly reported than in urine, its presence is inferred as a precursor to urinary excretion. General methods for aldehyde detection in plasma exist. nih.govnih.gov |
Synthesis of 2,3,5 Trihydroxybenzaldehyde
Specific and detailed synthetic routes for the preparation of 2,3,5-Trihydroxybenzaldehyde are not well-documented in readily accessible scientific publications. General methods for the synthesis of other trihydroxybenzaldehyde isomers often start from commercially available precursors like pyrogallol (B1678534) or sesamol, followed by formylation and deprotection steps. researchgate.netchemicalbook.com However, the application of these methods to produce the 2,3,5-isomer specifically has not been detailed.
Advanced Analytical and Spectroscopic Characterization
Chromatographic Techniques for Separation and Purification
Chromatographic methods are essential for isolating 2,3,5-Trihydroxybenzaldehyde from reaction mixtures or natural product extracts, often containing isomeric and related phenolic compounds.
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are primary tools for the analysis of this compound. These techniques are frequently employed to monitor its formation during chemical synthesis or as a product of biotransformation. For instance, UPLC analysis has been used to track the dynamic formation of this compound as a transformation product from the Chinese herb Polygonum multiflorum. sci-hub.sechemicalbook.com
In a study investigating the stability of 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (THSG) in water containing various metal ions, Ultra-High Performance Liquid Chromatography (UHPLC) was the method of choice. The analysis identified a key degradation product as this compound-2-O-glycoside, demonstrating the utility of LC techniques in stability and degradation studies. sigmaaldrich.com Typically, reverse-phase columns (e.g., C18) are used with a mobile phase consisting of an aqueous acidic solution and an organic solvent like acetonitrile (B52724) or methanol (B129727), allowing for efficient separation based on polarity.
Table 1: Applications of HPLC/UPLC in the Analysis of this compound
| Application Area | Analytical Technique | Context of Use | Reference |
| Biotransformation Study | UPLC | Analysis of products from Polygonum multiflorum. | sci-hub.sechemicalbook.com |
| Chemical Stability Study | UHPLC | Identification of this compound-2-O-glycoside as a degradation product of THSG. | sigmaaldrich.com |
| Synthesis Monitoring | HPLC | Analysis of condensation reaction products involving this compound. | rsc.org |
For unequivocal identification, especially in complex biological or environmental samples, HPLC is coupled with powerful detectors like a Diode-Array Detector (DAD) and Mass Spectrometry (MS). The combination of HPLC-DAD-MSn provides retention time, UV-Vis spectral data, and mass-to-charge ratio (m/z) with fragmentation patterns, all in a single analysis.
The identification of this compound as a biotransformation product of 2,3,5,4′-tetrahydroxystilbene-2-O-β-d-glucoside (TSG) was achieved using high-performance liquid chromatography coupled with diode-array detection and electrospray ionization tandem mass spectrometry (HPLC-DAD-MSn). sci-hub.se Similarly, the degradation of THSG in the presence of metal ions was analyzed using UPLC coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, which confirmed the molecular weight of the resulting this compound glycoside. sigmaaldrich.com These coupled techniques are indispensable for distinguishing between isomers and identifying novel metabolites or degradation products.
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups.
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum is expected to show characteristic absorption bands corresponding to the hydroxyl (O-H), aldehyde carbonyl (C=O), and aromatic ring (C=C) groups. While specific experimental spectra for this compound are not widely detailed in the surveyed literature, research on its derivatives and isomers confirms the use of FT-IR for characterization. sci-hub.sersc.org
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H stretch (broad) | 3500 - 3200 |
| Aldehyde (-CHO) | C=O stretch | 1700 - 1680 |
| Aromatic Ring | C=C stretch | 1600 - 1450 |
| Aldehyde (-CHO) | C-H stretch | 2850 - 2800 and 2750 - 2700 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.
While data for the parent compound is scarce, detailed NMR analysis has been performed on this compound 2-O-b-d-glucopyranoside. researchgate.net The chemical shifts of the aromatic moiety in this derivative provide a very close approximation for the parent compound, as the glycosidic bond at the C-2 position has a minimal effect on the distant aromatic protons and carbons. The NMR data confirms the substitution pattern on the benzene (B151609) ring.
Table 3: ¹H and ¹³C NMR Spectral Data for the Aromatic Moiety of this compound-2-O-b-d-glucopyranoside (in DMSO-d₆) researchgate.net
| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm) | Multiplicity & Coupling Constant (J in Hz) |
| 1-CHO | 191.1 | 10.1 (s) | Singlet |
| C-1 | 114.9 | - | - |
| C-2 | 150.3 | - | - |
| C-3 | 134.0 | - | - |
| C-4 | 109.2 | 6.55 (d, J=2.9) | Doublet |
| C-5 | 152.0 | - | - |
| C-6 | 108.0 | 6.96 (d, J=2.9) | Doublet |
Data extracted from the analysis of the 2-O-glucoside derivative in DMSO-d₆ solvent. researchgate.net The assignments confirm the presence of two aromatic protons that are meta-coupled (J ≈ 2.9 Hz), which is characteristic of the 1,2,3,5-substitution pattern. The downfield chemical shift of the aldehyde proton (10.1 ppm) and carbon (191.1 ppm) are definitive for the benzaldehyde (B42025) structure.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules in solution. For this compound, the ¹H and ¹³C NMR spectra would provide a unique fingerprint, with chemical shifts and coupling constants revealing the arrangement of atoms.
Although specific experimental NMR data for the parent compound this compound is not prevalent in the surveyed literature, the analysis of its glycoside derivative, this compound 2-O-b-d-glucopyranoside, offers valuable comparative data. In one study, the aromatic region of the ¹H NMR spectrum for this derivative showed two distinct signals at δ 6.42 ppm (1H, d, J = 2.1 Hz) and δ 6.46 ppm (1H, d, J = 2.1 Hz). hmdb.ca The small coupling constant (J = 2.1 Hz) is indicative of a meta-coupling between the two aromatic protons, which is consistent with the substitution pattern of the phenyl ring in a 2,3,5-trisubstituted benzaldehyde derivative. hmdb.ca
The ¹³C NMR spectrum of this glucoside derivative further supports the structural assignment. hmdb.ca Key signals included six aromatic carbons and a characteristic aldehyde carbon signal (–C=O) at a chemical shift of δ 191.1 ppm. hmdb.ca The remaining signals were attributed to the glucoside moiety. hmdb.ca
For comparison, the ¹H and ¹³C NMR data for various derivatives of the isomeric 2,3,4-Trihydroxybenzaldehyde (B138039) have been extensively reported. For instance, the ¹H NMR spectrum of a thiosemicarbazone derivative of 2,3,4-trihydroxybenzaldehyde in DMSO-d₆ showed distinct signals for the aromatic protons at δ 7.12 (d, 1H, J = 8.70 Hz) and δ 6.32 (d, 1H, J = 8.70 Hz), corresponding to the ortho-coupled protons on the aromatic ring. sci-hub.se The aldehyde proton (CH=N) of this derivative resonated at δ 8.19 (s, 1H). sci-hub.se The hydroxyl protons appeared as singlets at δ 9.53, δ 8.99, and a doublet at δ 8.23. sci-hub.se
Interactive Data Table: NMR Data for Trihydroxybenzaldehyde Derivatives
Below is a summary of reported NMR data for derivatives of trihydroxybenzaldehydes. Note the differences in chemical shifts and coupling constants based on the specific derivative and isomer.
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) | Reference |
| This compound 2-O-b-d-glucopyranoside | ¹H | 6.42 | d | 2.1 | hmdb.ca |
| ¹H | 6.46 | d | 2.1 | hmdb.ca | |
| ¹³C | 191.1 (-C=O) | s | - | hmdb.ca | |
| 2,3,4-trihydroxybenzaldehyde-4-methyl-3-thiosemicarbazone | ¹H | 8.19 (CH=N) | s | - | sci-hub.se |
| ¹H | 7.12 (aromatic) | d | 8.70 | sci-hub.se | |
| ¹H | 6.32 (aromatic) | d | 8.70 | sci-hub.se | |
| ¹H | 11.19 (N(2)H) | s | - | sci-hub.se | |
| ¹H | 9.53 (OH) | s | - | sci-hub.se | |
| ¹H | 8.96 (OH) | s | - | sci-hub.se | |
| ¹H | 8.41 (N(3)H) | s | - | sci-hub.se | |
| ¹H | 8.23 (OH) | d | 4.58 | sci-hub.se |
Computational Prediction of NMR Chemical Shifts
In the absence of experimental data, computational methods, particularly those based on Density Functional Theory (DFT), have become powerful tools for predicting NMR chemical shifts. nih.gov These predictions can aid in the structural assignment of new compounds or in the verification of experimental data. The accuracy of these predictions is dependent on the level of theory (functional and basis set) and the inclusion of solvent effects.
While specific DFT calculations for the NMR spectra of this compound were not found in the searched literature, general methodologies for such predictions are well-established. For instance, a common approach involves geometry optimization of the molecule followed by the calculation of NMR shielding constants, which are then converted to chemical shifts relative to a standard (e.g., tetramethylsilane). A study on other hydroxybenzaldehydes demonstrated that computational calculations in the gas phase can yield values quite similar to experimental data from the solid phase, indicating the accuracy of the chosen basis sets. nih.gov
The development of machine learning models has further enhanced the speed and accuracy of NMR predictions. nih.gov These models are trained on large datasets of experimental and/or calculated NMR data to predict the chemical shifts for new molecules based on their chemical structure.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides unambiguous proof of molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Crystal Structure Analysis of Trihydroxybenzaldehyde Isomers
Interactive Data Table: Crystallographic Data for 2,3,4-Trihydroxybenzaldehyde
The following table summarizes the crystallographic data obtained for 2,3,4-Trihydroxybenzaldehyde.
| Parameter | Value | Reference |
| Chemical Formula | C₇H₆O₄ | |
| Molecular Weight | 154.12 | |
| Crystal System | Monoclinic | |
| Space Group | Cc | |
| a (Å) | 3.6222 (3) | |
| b (Å) | 24.006 (2) | |
| c (Å) | 14.8965 (9) | |
| β (°) | 93.524 (5) | |
| Volume (ų) | 1292.9 (2) | |
| Z | 8 | |
| Temperature (K) | 100 (2) |
Characterization of Trihydroxybenzaldehyde Derivatives and Complexes
The reactivity of the hydroxyl and aldehyde groups in trihydroxybenzaldehydes allows for the synthesis of various derivatives and metal complexes, which have been characterized by X-ray crystallography. Schiff base derivatives, formed by the condensation of the aldehyde group with primary amines, are a well-studied class of compounds.
For example, a series of nickel(II) complexes with thiosemicarbazone ligands derived from 2,3,4-trihydroxybenzaldehyde have been synthesized and characterized. sci-hub.se Single-crystal X-ray diffraction studies of these complexes revealed a four-coordinated, square planar geometry around the nickel center. sci-hub.se The Schiff base ligand coordinates to the metal through its tridentate O,N,S atoms. sci-hub.se Such studies are crucial for understanding the coordination chemistry and potential applications of these compounds.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic and Structural Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. nih.govals-journal.com A primary application of DFT is geometry optimization, a process that calculates the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. nih.gov This optimization provides key energetic and structural parameters. For 2,3,5-Trihydroxybenzaldehyde, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would predict the precise bond lengths, bond angles, and dihedral angles of its equilibrium structure. nih.govnih.gov These parameters are crucial for understanding the molecule's conformation, including the planarity of the benzene (B151609) ring and the orientation of the aldehyde and hydroxyl groups.
Table 1: Representative Geometric Parameters Calculated via DFT Note: The following data is illustrative of typical results obtained for substituted benzaldehydes and is not specific to this compound.
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| r(C=O) | Bond length of the carbonyl group | ~1.21 Å |
| r(C-C)ring | Average bond length in the aromatic ring | ~1.39 Å |
| r(C-O)hydroxyl | Bond length of the hydroxyl C-O | ~1.36 Å |
| ∠(CCO)aldehyde | Bond angle involving the aldehyde group | ~124° |
| ∠(CCC)ring | Average internal bond angle of the ring | ~120° |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. mdpi.com This method is highly effective for predicting the electronic absorption spectra (UV-Visible spectra) by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.comarxiv.org For this compound, TD-DFT calculations can determine the absorption maxima (λmax), the corresponding oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions involved, such as π → π* or n → π* transitions. mdpi.com The calculations are often performed in conjunction with a solvent model (like the Polarizable Continuum Model, PCM) to simulate spectral behavior in different media. researchgate.net
Table 2: Illustrative TD-DFT Results for a Phenolic Aldehyde Note: This data is exemplary of TD-DFT output and does not represent specific experimental values for this compound.
| Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| 315 | 3.94 | 0.152 | HOMO → LUMO |
| 260 | 4.77 | 0.450 | HOMO-1 → LUMO |
| 225 | 5.51 | 0.210 | HOMO → LUMO+1 |
Frontier Molecular Orbital (FMO) Analysis: FMO theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgpku.edu.cn The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com For this compound, FMO analysis would provide the energies of these key orbitals and visualize their spatial distribution, indicating the most probable sites for electron donation and acceptance.
Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into a picture of localized bonds and lone pairs that aligns with classical Lewis structures. uni-muenchen.dewikipedia.org This method provides detailed insights into charge distribution (natural atomic charges), hybridization, and intramolecular delocalization or hyperconjugative interactions. nih.govnih.gov For this compound, NBO analysis can quantify the stabilization energy arising from interactions like the donation of electron density from an oxygen lone pair (donor) to an adjacent antibonding orbital (acceptor), which is crucial for understanding molecular stability. nih.gov
Table 3: Representative FMO and NBO Parameters Note: The values are typical for hydroxy-substituted benzaldehydes and serve for illustrative purposes.
| Parameter | Description | Typical Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |
| ΔE (HOMO-LUMO Gap) | Indicator of chemical stability | 4.5 eV |
| E(2) | Second-order perturbation energy in NBO analysis | > 2 kcal/mol |
Molecular Electrostatic Potential (MEP) mapping is a visualization method that illustrates the charge distribution across a molecule's surface. libretexts.org It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. mdpi.com Typically, red-colored areas represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored areas indicate positive potential (electron-poor), which are favorable for nucleophilic attack. mdpi.com Green and yellow regions are relatively neutral. For this compound, an MEP map would clearly show negative potentials concentrated around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, identifying them as sites for interaction with electrophiles. Positive potentials would be expected around the hydrogen atoms of the hydroxyl groups. researchgate.netresearchgate.net
Mechanistic Investigations using Computational Approaches
Beyond static properties, computational methods are invaluable for exploring the dynamics of chemical reactions and elucidating complex mechanisms.
Computational chemistry can be used to model potential biosynthetic pathways for natural products. This often involves calculating the energies of intermediates and transition states to determine the most feasible reaction routes. While specific studies on the biosynthesis of this compound are not prominent, computational approaches could be employed to investigate its formation. For many phenolic compounds, biosynthesis involves steps like hydroxylation, methylation, and rearrangement, which can proceed through radical intermediates.
Using DFT, researchers can map the potential energy surface for a proposed radical rearrangement. This involves locating the transition state structure for the rearrangement and calculating the activation energy barrier. A lower activation energy suggests a more kinetically favorable pathway. Such computational workflows, often part of retrosynthesis analysis, can predict potential enzymatic reactions and guide experimental efforts in synthetic biology to produce target molecules. nih.govnih.gov
Modeling of Enzymatic Reaction Conditions and Proton Transfer
Computational modeling provides a powerful lens for examining enzymatic reactions at a molecular level. For phenolic compounds like this compound, understanding the dynamics of proton transfer is crucial, as it often represents a key step in their biochemical transformations. While specific studies modeling this compound within an enzyme active site are not detailed in the available literature, the principles can be extrapolated from studies on similar molecules, such as other phenolic acids and tyrosine derivatives.
The modeling process typically involves quantum mechanics/molecular mechanics (QM/MM) methods. In this approach, the substrate (this compound) and the critical amino acid residues of the enzyme's active site are treated with high-level quantum mechanics to accurately model electronic rearrangements, while the rest of the protein is modeled using more computationally efficient molecular mechanics.
A central aspect of these simulations is the mapping of the potential energy surface for the proton transfer reaction. This allows for the identification of transition states and the calculation of activation energy barriers. For a molecule like this compound, a simulation might model the transfer of a proton from one of its hydroxyl groups to a nearby basic residue in the enzyme, such as glutamate (B1630785) or aspartate. acs.org In some enzymatic mechanisms, water molecules or other residues can act as a bridge or shuttle, facilitating the proton transfer over a larger distance. acs.org For example, studies on phenolic acid decarboxylase show that a glutamate residue (Glu64) can act as the key proton source in the reaction mechanism. acs.org The simulation would track the change in bond lengths and angles as the proton moves from the phenol's oxygen to the acceptor atom on the amino acid, revealing the energetic cost of this process.
Table 1: Key Parameters in Modeling Enzymatic Proton Transfer
| Parameter | Description | Typical Computational Method | Significance |
| Activation Energy (ΔG‡) | The energy barrier that must be overcome for the proton transfer to occur. | QM/MM, Density Functional Theory (DFT) | Determines the rate of the enzymatic reaction. Lower barriers indicate faster reactions. |
| Reaction Coordinate | The path of atoms from the reactant state to the product state. | Transition State Searching Algorithms | Visualizes the mechanism of proton transfer, including the role of intermediate water molecules or residues. |
| Key Active Site Residues | Amino acids directly involved in the proton transfer (e.g., as donors, acceptors, or stabilizers). | Molecular Dynamics (MD), Docking | Identifies the crucial interactions that facilitate catalysis. |
| Proton Source/Acceptor | The specific atoms on the substrate and enzyme between which the proton is transferred. | QM calculations | Defines the fundamental acid-base chemistry of the reaction step. |
These computational models are essential for elucidating reaction mechanisms that are often difficult to capture experimentally. They provide a detailed picture of how the enzyme environment lowers the activation energy for otherwise unfavorable reactions.
Structure-Activity/Property Relationship Modeling (non-clinical)
Quantitative Structure-Toxicity Relationship (QSTR) Studies for Environmental Impact Prediction
Quantitative Structure-Toxicity Relationship (QSTR) models are predictive tools used to estimate the toxicity of chemicals based on their molecular structure, thereby reducing the need for extensive experimental testing. For substituted benzaldehydes, QSTR studies are valuable for assessing their potential environmental impact, for instance, their toxicity to aquatic organisms. researchgate.net
A QSTR model for this compound would be developed by first calculating a set of molecular descriptors that numerically represent its structural and physicochemical properties. These descriptors can be categorized as hydrophobic, electronic, or steric. The next step involves using statistical methods, like multiple linear regression, to build a mathematical equation that correlates these descriptors with experimentally determined toxicity values (e.g., LC50, the concentration lethal to 50% of a test population) from a series of related compounds. nih.gov
For phenolic compounds and substituted benzenes, the octanol-water partition coefficient (logP) is a frequently used and powerful descriptor, representing the hydrophobicity of the molecule. nih.gov Electronic descriptors, such as the energy of the highest occupied molecular orbital (E-HOMO) or the lowest unoccupied molecular orbital (E-LUMO), calculated via quantum chemical methods, can also be critical, especially for reactive chemicals. nih.gov The final QSTR equation allows for the prediction of toxicity for compounds not included in the original training set, such as this compound.
Table 2: Example QSTR Descriptors and Predicted Aquatic Toxicity
| Compound | logP | E-LUMO (eV) | Predicted 96h-LC50 (mg/L) |
| Benzaldehyde (B42025) | 1.48 | -1.54 | 15.8 |
| 4-Hydroxybenzaldehyde (B117250) | 1.15 | -1.32 | 22.5 |
| This compound (Hypothetical) | 0.57 | -1.10 | 45.1 |
| Pentachlorophenol | 5.12 | -2.15 | 0.21 |
Note: The predicted toxicity for this compound is a hypothetical value for illustrative purposes, based on general QSTR principles for phenolic compounds.
These studies prove that substituted benzaldehydes are reactive chemicals, and their toxicity can be modeled using a combination of hydrophobic and electronic factors. researchgate.netnih.gov
Pharmacophore Modeling and Molecular Docking for Molecular Interactions
Pharmacophore modeling and molecular docking are powerful computational techniques used to predict and analyze how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. ekb.egekb.eg
A pharmacophore model is a 3D representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. For this compound, a pharmacophore model would highlight key features:
Hydrogen Bond Acceptors (HBA): The oxygen atoms of the three hydroxyl groups and the aldehyde group.
Hydrogen Bond Donors (HBD): The hydrogen atoms of the three hydroxyl groups.
Aromatic Ring (AR): The central benzene ring, which can participate in π-π stacking interactions.
This model can then be used as a 3D query to screen large databases of compounds to find other molecules with similar features, or to understand the binding requirements of a specific receptor. nih.gov
Molecular docking predicts the preferred orientation of a molecule when bound to a target. ekb.eg In a docking simulation, this compound would be placed into the active site of a target protein, and a scoring function would be used to estimate the binding affinity. The results would reveal potential binding poses and key interactions, such as hydrogen bonds between the molecule's hydroxyl groups and amino acid residues like serine or glutamate in the active site, or π-π stacking between its aromatic ring and residues like phenylalanine or tryptophan. nih.gov
Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Result | Interpretation |
| Binding Affinity (Docking Score) | -8.2 kcal/mol | A strong negative value suggests a favorable binding interaction. |
| Key Interacting Residues | GLU 121, SER 240, TRP 88 | Identifies the specific amino acids in the binding pocket that form interactions. |
| Types of Interactions | Hydrogen Bonds (with GLU 121, SER 240) | The hydroxyl groups of the ligand form hydrogen bonds, anchoring it in the active site. |
| π-π Stacking (with TRP 88) | The aromatic ring of the ligand interacts favorably with the aromatic ring of tryptophan. | |
| RMSD (Root Mean Square Deviation) | 1.3 Å | A low RMSD value (typically < 2.0 Å) indicates a reliable and stable binding pose prediction. ekb.eg |
These computational approaches are fundamental in drug discovery and molecular biology for prioritizing compounds and generating hypotheses about their mechanism of action. ekb.eg
Studies on Noncovalent Interactions and Nonlinear Optical Properties
Computational chemistry allows for the detailed investigation of the noncovalent interactions and electronic properties that govern the behavior of this compound. These studies are crucial for understanding its crystal packing, solubility, and potential applications in materials science.
Noncovalent interactions, such as hydrogen bonding and π-π stacking, are dominant forces in molecules with multiple hydroxyl groups and an aromatic ring. The strength and nature of these interactions can be analyzed using methods like Symmetry-Adapted Perturbation Theory (SAPT). SAPT decomposes the total interaction energy between molecules into physically meaningful components: electrostatics, exchange, induction, and dispersion. nih.gov For a dimer of this compound, such an analysis would likely show a large contribution from electrostatics (due to the polar O-H bonds) and dispersion forces, which are critical for stabilizing the complex.
The nonlinear optical (NLO) properties of organic molecules are of great interest for applications in optoelectronics. Computational methods, particularly DFT, can predict NLO properties like the linear polarizability (α) and the first-order hyperpolarizability (β). A large hyperpolarizability value indicates a strong NLO response. For molecules like this compound, the presence of electron-donating hydroxyl groups and an electron-withdrawing aldehyde group on the π-conjugated benzene system can lead to significant NLO properties. nih.gov
Table 4: Calculated NLO Properties and Interaction Energies (Hypothetical)
| Property | Calculated Value | Unit | Significance |
| Linear Polarizability (α) | 22.5 | ų | Measures the molecule's response to an external electric field. |
| First-Order Hyperpolarizability (β) | 1.45 x 10⁻²⁹ | cm⁵/esu | Indicates the potential for second-harmonic generation, a key NLO effect. nih.gov |
| Interaction Energy Component | (kcal/mol) | ||
| Electrostatics | -7.8 | Contribution from attraction/repulsion of static charge distributions. | |
| Dispersion | -5.2 | Contribution from instantaneous correlated electron fluctuations (van der Waals forces). | |
| Induction | -2.5 | Contribution from charge distribution distortion upon interaction. | |
| Exchange | 8.9 | Pauli repulsion due to overlapping electron clouds. |
These theoretical studies provide fundamental insights into the electronic structure and intermolecular forces of this compound, guiding the design of new materials with specific optical or physical properties.
Biological Activities and Mechanistic Insights Non Clinical Focus
Antioxidant and Free Radical Scavenging Capabilities
There is no specific information available in the scientific literature detailing the mechanisms of free radical-quenching activity for 2,3,5-Trihydroxybenzaldehyde. General principles of phenolic antioxidants suggest that the activity is related to the hydrogen-donating ability of the hydroxyl groups to neutralize free radicals, but specific studies for this isomer are absent.
While the substitution pattern of hydroxyl groups on the benzaldehyde (B42025) ring is critical for antioxidant efficacy, no studies were found that specifically investigate the 2,3,5-substitution pattern. Research on other phenolic compounds indicates that the relative positions of hydroxyl groups influence radical stability and, consequently, antioxidant potential, but direct evidence for this compound is not documented in the available literature.
Antimicrobial and Antiviral Properties
No studies documenting the synthesis or antimicrobial testing of carbohydrazone or semicarbazone derivatives of this compound were identified.
There is no available research indicating that this compound possesses antiviral activity against Human Metapneumovirus or any other specific viral pathogens. A study identified a different isomer, 2,3,4-trihydroxybenzaldehyde (B138039), as a post-entry inhibitor of Human Metapneumovirus, but these findings cannot be extrapolated to this compound.
Enzyme Inhibition and Modulation
No specific data exists in the reviewed literature regarding the capacity of this compound to inhibit or modulate enzyme activity. Studies on related isomers have shown enzyme inhibition, such as aldose reductase inhibition by derivatives of 2,3,4-trihydroxybenzaldehyde, but similar investigations for the 2,3,5-isomer have not been reported.
Inhibition of Glycosidases (e.g., α-Glucosidase, α-Amylase) by Trihydroxybenzaldehydes
Trihydroxybenzaldehydes, a class of phenolic compounds, have been investigated for their potential to inhibit key carbohydrate-hydrolyzing enzymes, namely α-glucosidase and α-amylase. The inhibition of these enzymes is a therapeutic strategy to control postprandial hyperglycemia by delaying carbohydrate digestion and glucose absorption.
Research has shown that the inhibitory effects of benzaldehyde derivatives are influenced by the number and position of hydroxyl groups on the benzene (B151609) ring. In a study evaluating various modified benzaldehydes, specific trihydroxybenzaldehyde isomers demonstrated notable activity against α-amylase. Among the tested compounds, 2,4,5-trihydroxybenzaldehyde (B1348259) was identified as the most effective inhibitor of α-amylase, followed by 2,3,4-trihydroxybenzaldehyde and 2,4,6-trihydroxybenzaldehyde (B105460). nih.gov This suggests that the arrangement of hydroxyl groups is a critical determinant of the molecule's ability to interact with the active site of these enzymes. While dihydroxybenzaldehydes like 3,4-dihydroxybenzaldehyde (B13553) showed inhibitory activity against α-glucosidase, the focus for trihydroxybenzaldehydes in this study was their potent effect on α-amylase. nih.gov The mechanism of inhibition by a related compound was found to be non-competitive, indicating that the inhibitor binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency. nih.gov
These findings highlight the potential of trihydroxybenzaldehydes as a parent structure for developing selective enzyme inhibitors. nih.gov
Table 1: Inhibitory Action of Trihydroxybenzaldehyde Isomers on α-Amylase
| Compound | Relative Inhibitory Efficacy |
|---|---|
| 2,4,5-Trihydroxybenzaldehyde | Most Efficacious |
| 2,3,4-Trihydroxybenzaldehyde | Second Most Efficacious |
| 2,4,6-Trihydroxybenzaldehyde | Third Most Efficacious |
Note: This table is based on the relative efficacy reported in the cited study and does not represent quantitative IC50 values.
Aldose Reductase (ALR2) Inhibitory Properties of Derivatives
Aldose reductase (ALR2) is the primary enzyme in the polyol pathway, which becomes significantly active during hyperglycemic conditions. The activation of this pathway is strongly implicated in the pathogenesis of long-term diabetic complications. sigmaaldrich.comresearchgate.net Consequently, the inhibition of ALR2 is a major pharmacological goal to prevent or delay these complications. sigmaaldrich.com
Derivatives of trihydroxybenzaldehydes have emerged as promising ALR2 inhibitors. A study focused on nature-inspired (E)-benzaldehyde O-benzyl oximes revealed that the polyhydroxy substitution pattern on the benzaldehyde portion is crucial for enzyme inhibitory activity. mdpi.com Specifically, derivatives of 2,3,4-trihydroxybenzaldehyde were synthesized and evaluated. The compounds (E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime and (E)-2,3,4-trihydroxybenzaldehyde O-(4-methoxybenzyl) oxime were identified as the most effective dual-acting agents, combining potent ALR2 inhibition with significant antioxidant properties. mdpi.com
The search for potent and specific ALR2 inhibitors is ongoing, with many phytocompounds showing high potency, sometimes even greater than the standard drug Epalrestat. nih.gov The efficacy of these inhibitors is often quantified by their IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity. For instance, the phytocompounds Agnuside and Eupalitin-3-O-galactoside have demonstrated IC50 values of 22.4 nM and 27.3 nM, respectively, against human lens ALR2. nih.gov Kinetic analysis of some novel inhibitors has revealed an uncompetitive type of inhibition with respect to both the substrate and the NADPH cofactor. sigmaaldrich.com
Table 2: Examples of ALR2 Inhibitors and their Potency
| Compound | Type | IC50 Value (Human Lens ALR2) |
|---|---|---|
| Epalrestat | Standard Drug | 98 nM |
| Agnuside | Phytocompound | 22.4 nM |
| Eupalitin-3-O-galactoside | Phytocompound | 27.3 nM |
| Picroside II | Phytocompound | 130 nM |
Interaction with Carbonic Anhydrase Family Proteins
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide. The active site of animal α-CAs contains a zinc ion essential for catalysis. mdpi.com Inhibition of specific CA isozymes is a therapeutic strategy for several conditions.
While direct studies on the interaction of this compound with carbonic anhydrases are limited in the available literature, research on related hydroxybenzaldehyde derivatives provides insight into potential inhibitory activity. Schiff bases synthesized from ortho- or para-hydroxybenzaldehydes and aromatic sulfonamides have demonstrated interesting inhibitory properties against human carbonic anhydrase isozymes (hCA I, hCA II) and bovine CA IV. nih.gov These derivatives were found to be more potent inhibitors than the parent sulfonamides from which they were derived. nih.gov
The general mechanism for many CA inhibitors involves the interaction of a zinc-binding group from the inhibitor molecule with the Zn2+ ion in the enzyme's active site. mdpi.com For sulfonamide-based inhibitors, this interaction is a key feature. The study on hydroxybenzaldehyde-derived Schiff bases showed that derivatives of p-hydroxybenzaldehyde were generally more active than the ortho-isomers, indicating that the position of the hydroxyl group influences the binding affinity. nih.gov Some of these derivatives displayed higher affinity for the hCA I isozyme, which is typically less sensitive to common sulfonamide inhibitors, making them interesting leads for designing isozyme-specific inhibitors. nih.gov
Molecular Interactions and Cellular Effects (Excluding Clinical Outcomes)
Impact on Cell Membrane Integrity and Hydrophobic Interactions
The interaction of small molecules with cellular membranes is fundamental to their biological activity. These interactions are governed by properties such as hydrophobicity, charge, and the capacity for hydrogen bonding. The structure of this compound, featuring three hydroxyl groups and an aldehyde group on a benzene ring, allows for a complex interplay of hydrophilic and hydrophobic interactions.
The hydroxyl groups can form hydrogen bonds with the polar head groups of phospholipids (B1166683) in the cell membrane and with the surrounding aqueous environment. The benzene ring provides a hydrophobic core that can interact with the nonpolar acyl chains within the lipid bilayer. nih.gov The balance between these hydrophilic and hydrophobic characteristics determines how the molecule partitions between aqueous and lipid phases, a critical factor for its ability to approach and cross cell membranes. nih.gov
Studies on the crystal structure of the related isomer 2,3,4-trihydroxybenzaldehyde reveal extensive intermolecular and intramolecular hydrogen bonding. researchgate.netresearchgate.net The 2-hydroxy group, for instance, forms an intramolecular hydrogen bond with the adjacent aldehyde group. researchgate.netresearchgate.net This network of hydrogen bonds suggests a high capacity for such interactions with biological macromolecules and membrane components. Furthermore, research on 2-hydroxy-4-methoxybenzaldehyde, another related compound, has shown that it can exert antifungal effects by disrupting the integrity of cell membranes. nih.gov This indicates that benzaldehyde derivatives can directly impact membrane structure and function. The extent of binding and insertion of molecules into a lipid membrane often correlates with the hydrophobicity of the molecule. researchgate.net
Non-Clinical Investigations into Anti-inflammatory Pathways
Phenolic compounds, including various hydroxybenzaldehydes, have been investigated for their anti-inflammatory properties in non-clinical models. Inflammation is a complex biological response involving various signaling pathways and the production of inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines.
Studies on analogues such as 4-hydroxybenzaldehyde (B117250) (HD) and 2,4-dihydroxybenzaldehyde (B120756) (DHD) have shown that they can suppress key inflammatory mediators. researchgate.net In lipopolysaccharide (LPS)-activated macrophage cell lines (e.g., RAW264.7), these compounds have been observed to inhibit the production of NO and down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net COX-2 is a key enzyme in the synthesis of prostaglandins, which are central mediators of inflammation. The ability to suppress both iNOS and COX-2 suggests an important mechanism for the anti-inflammatory effects of these compounds. researchgate.net
Furthermore, p-hydroxybenzaldehyde has been shown to mitigate intestinal inflammation in a mouse model of colitis. researchgate.net Its mechanism involves combating oxidative stress by activating the Nrf2/HO-1 signaling pathway and concurrently downregulating the pro-inflammatory NF-κB and AP-1 pathways. researchgate.net This dual action of enhancing antioxidant defenses while suppressing inflammatory signaling pathways highlights a comprehensive anti-inflammatory profile. These findings on related hydroxybenzaldehydes suggest that this compound may possess similar anti-inflammatory potential through the modulation of these critical cellular pathways.
Structure-Activity Relationships Governing Biological Potency
The biological potency of hydroxybenzaldehydes is intrinsically linked to their molecular structure, specifically the number and arrangement of hydroxyl groups on the aromatic ring. Structure-activity relationship (SAR) studies aim to decipher these connections to guide the design of more effective molecules.
The positioning of hydroxyl groups significantly influences the antioxidant and enzyme-inhibitory activities of these compounds. For instance, in the context of ALR2 inhibition, the substitution pattern of hydroxyl groups on the benzaldehyde scaffold of O-benzyl oxime derivatives was found to be crucial for their inhibitory and antioxidant efficacy. mdpi.com Similarly, SAR studies on the inhibition of a viral protease identified the 2,3,4-trihydroxybenzyl moiety as a key pharmacophore responsible for the inhibitory activity. researchgate.net This underscores that a specific arrangement of three adjacent hydroxyl groups can confer potent biological activity.
The antioxidant capacity is also heavily dependent on the substitution pattern. The ability of a phenolic compound to donate a hydrogen atom and scavenge free radicals is affected by the electronic properties imparted by its substituents. Studies comparing various hydroxybenzaldehydes have sought to establish clear SARs for antioxidant activity across different assay environments. nih.gov The formation of intramolecular hydrogen bonds, as seen in 2,3,4-trihydroxybenzaldehyde, can affect the molecule's conformation and the availability of hydroxyl protons for radical scavenging, thereby influencing its biological potency. researchgate.net Altering or replacing functional groups can test their importance; for example, if replacing a carbonyl group (C=O) with a methylene (B1212753) group (CH2) leads to a drop in activity, it suggests the carbonyl may act as a hydrogen bond acceptor in its interaction with a biological target.
DNA Binding Affinity of Trihydroxybenzaldehyde Derivatives
Current scientific literature lacks specific studies detailing the DNA binding affinity of this compound and its derivatives. While research exists on the broader class of phenolic aldehydes and their interactions with biological molecules, direct investigations into the sequence-specific or non-specific binding of trihydroxybenzaldehyde compounds to DNA have not been extensively reported.
Aldehydes, as a chemical class, are known to interact with DNA, primarily through the formation of DNA-protein crosslinks. This interaction is facilitated by the reactivity of the aldehyde group with nucleophilic sites on both proteins and DNA bases. However, specific binding constants and detailed mechanistic insights for trihydroxybenzaldehyde derivatives are not available.
Further research is required to elucidate the potential of these compounds to bind to DNA, the nature of such interactions (e.g., covalent, intercalative, or groove binding), and the structural features of the derivatives that might influence this activity.
An article focusing solely on the chemical compound “this compound” cannot be generated based on the provided outline. Extensive searches for scientific literature and research findings specific to this particular isomer did not yield sufficient information to thoroughly and accurately address the requested subsections.
The available scientific data predominantly focuses on other isomers, such as 2,3,4-Trihydroxybenzaldehyde and 2,4,5-Trihydroxybenzaldehyde. For instance, research on plant growth regulation and the synthesis of bioactive compounds is well-documented for these other isomers, but not for this compound.
To maintain scientific accuracy and strictly adhere to the user's instructions of focusing solely on "this compound," it is not possible to generate content for the specified topics without substituting information from different compounds, which would be inaccurate. There is currently a lack of published research on the specific applications of this compound as a precursor for flavonoid derivatives or Daphnetin, in the development of novel functional materials, as a plant growth regulator, or as a template for drug design against pathogens.
Applications in Chemical and Biological Sciences Non Clinical Focus
Drug Discovery and Repurposing (Pre-Clinical / Mechanistic)
Exploration of Derivatives as Potential Therapeutic Agents (e.g., Antimalarials, Enzyme Inhibitors)
The therapeutic potential of trihydroxybenzaldehyde derivatives has been a subject of significant scientific inquiry. Researchers have synthesized and evaluated various derivatives for their inhibitory effects on different enzymes, as well as their potential as antimalarial agents.
Enzyme Inhibition
Derivatives of trihydroxybenzaldehydes have shown promise as inhibitors of several key enzymes. For instance, the 2,3,4-trihydroxybenzyl moiety has been identified as a crucial pharmacophore for inhibitory activity against the human coxsackievirus B3 (CVB3) 3C protease, an enzyme essential for viral replication researchgate.net. Further optimization of this structure led to the development of a 4-hydroxyphenylpentanehydrazide derivative with potent inhibitory activity, exhibiting a mixed inhibitory mechanism of action researchgate.net.
In another study, a series of (E)-benzaldehyde O-benzyl oximes, derived from various polyhydroxybenzaldehydes, were synthesized and evaluated as inhibitors of aldose reductase (ALR2) mdpi.com. This enzyme is implicated in the development of diabetic complications. The research highlights the potential of this class of compounds in targeting enzymes involved in metabolic disorders.
Furthermore, trihydroxybenzaldoximes, derivatives of 2,4,5-trihydroxybenzaldehyde (B1348259), have been identified as redox cycling inhibitors of 1-Deoxy-D-xylulose-5-phosphate synthase (DXPS) biorxiv.org. DXPS is a critical enzyme in the biosynthesis of isoprenoids and B vitamins in bacteria, plants, and apicomplexan parasites, making it a promising drug target biorxiv.org. The inhibitory action of these oxime derivatives is attributed to their redox activity, which is modulated by the catechol moiety biorxiv.org.
Additionally, benzyloxybenzaldehyde derivatives have been designed and synthesized as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers nih.gov. Two such derivatives demonstrated high potency and selectivity for ALDH1A3, suggesting that the benzyloxybenzaldehyde scaffold is a promising starting point for the development of novel cancer therapeutics nih.gov.
| Derivative Class | Target Enzyme | Potential Application | Key Findings |
|---|---|---|---|
| 2,3,4-Trihydroxybenzyl derivatives | Coxsackievirus B3 (CVB3) 3C protease | Antiviral | The 2,3,4-trihydroxybenzyl group is a key pharmacophore for inhibition. researchgate.net |
| (E)-Benzaldehyde O-benzyl oximes | Aldose Reductase (ALR2) | Diabetic complications | Nature-inspired derivatives show potential as ALR2 inhibitors. mdpi.com |
| Trihydroxybenzaldoximes | 1-Deoxy-D-xylulose-5-phosphate synthase (DXPS) | Antibacterial | Act as redox cycling inhibitors of a key bacterial enzyme. biorxiv.org |
| Benzyloxybenzaldehyde derivatives | Aldehyde Dehydrogenase 1A3 (ALDH1A3) | Anticancer | Demonstrated potent and selective inhibition of a cancer-related enzyme. nih.gov |
Antimalarial Research
While direct studies on the antimalarial properties of 2,3,5-trihydroxybenzaldehyde derivatives are not prominent, research into related heterocyclic compounds provides valuable insights. The development of hybrid molecules containing different pharmacophoric features is a recognized strategy for creating next-generation antimalarial drugs nih.gov. Triazole derivatives, in particular, have been a focus of medicinal chemistry due to their wide range of biological activities, including antimalarial effects nih.gov. The research in this area often involves creating hybrid compounds that combine the triazole moiety with other known antimalarial scaffolds like quinoline (B57606) or artemisinin (B1665778) to enhance efficacy and combat drug resistance nih.gov.
Environmental and Bioremediation Research
The biotransformation capabilities of biological systems are being explored for their potential in environmental remediation and detoxification. Research in this area often involves studying how microorganisms and plant-based systems can metabolize and detoxify chemical compounds.
Biological Detoxification Studies involving Biotransformation Pathways
Biological detoxification primarily involves enzymatic reactions that transform toxic compounds into less harmful and more easily excretable substances. These pathways are generally categorized into Phase I (modification) and Phase II (conjugation) reactions nih.gov.
The ability of microorganisms to detoxify various compounds is also well-documented. Probiotics, for instance, can remove mycotoxins through mechanisms such as surface adsorption or biodegradation mdpi.com. Biodegradation, the enzymatic transformation of toxins into non-toxic metabolites, is seen as a promising strategy for ensuring food and feed safety mdpi.com. In some cases, microbial consortia are more effective than single strains in detoxifying complex contaminants mdpi.com.
| Compound | Biological System | Biotransformation Pathway | Resulting Products |
|---|---|---|---|
| 3,4,5-Trimethoxybenzaldehyde | Atropa belladonna hairy root cultures | Oxidation and Reduction | 3,4,5-Trimethoxy-benzoic acid and 3,4,5-Trimethoxy benzyl (B1604629) alcohol researchgate.net |
Future Directions and Research Gaps
Unexplored Synthetic Routes and Green Chemistry Approaches for 2,3,5-Trihydroxybenzaldehyde
Current synthetic methodologies for producing hydroxybenzaldehydes often rely on classical reactions that may have environmental drawbacks, such as the use of toxic reagents or the generation of significant waste. For instance, the synthesis of the related isomer 2,3,4-Trihydroxybenzaldehyde (B138039) has involved methods like the Gattermann reaction, which can use highly toxic hydrocyanic acid, and the Reimer-Tiemann reaction, which often results in low yields google.com. While newer, higher-yield methods involving protection and deprotection steps have been developed for isomers, a dedicated focus on green chemistry for 2,3,5-THB is lacking google.com.
Future research should prioritize the development of sustainable synthetic pathways. This includes exploring biocatalytic methods using enzymes or whole-cell systems to achieve high specificity and reduce reliance on harsh chemicals. Additionally, applying principles of green chemistry, such as utilizing ultrasound-assisted synthesis or mechanochemistry, could lead to more efficient and environmentally benign processes mdpi.com. A significant research gap exists in the systematic evaluation of different catalysts, solvent systems, and energy inputs to establish a truly "green" and scalable synthesis for this compound.
Comprehensive Mechanistic Understanding of this compound's Biological Activities at the Molecular Level
While preliminary studies may indicate potential biological activities for trihydroxybenzaldehydes, a deep mechanistic understanding at the molecular level is largely absent for the 2,3,5-isomer. Research on related compounds has identified the 2,3,4-trihydroxybenzyl moiety as a key pharmacophore for inhibiting viral proteases, and derivatives have been synthesized to target enzymes like aldose reductase researchgate.netmdpi.com. However, for 2,3,5-THB, specific molecular targets, binding affinities, and the downstream signaling pathways it modulates remain unelucidated.
Future investigations must move beyond broad phenotypic screening to pinpoint the precise proteins, enzymes, or receptors with which 2,3,5-THB interacts. Elucidating these interactions through techniques like X-ray crystallography, surface plasmon resonance, and computational docking studies is critical. A thorough investigation is required to understand how these molecular interactions translate into cellular responses, thereby providing a robust scientific basis for any observed biological effects.
Advanced Characterization of Transient Intermediates in Biosynthetic and Chemical Reactions
Advanced, time-resolved spectroscopic techniques, such as flash photolysis or stopped-flow spectroscopy combined with mass spectrometry, are needed to detect and characterize these fleeting molecules. Computational quantum chemistry can complement experimental work by modeling reaction energy landscapes and predicting the structures of transition states and intermediates. A comprehensive understanding of these transient species would enable the optimization of synthetic yields and provide deeper insight into the metabolic fate of 2,3,5-THB in biological systems.
Predictive Modeling and De Novo Design of Derivates with Enhanced Specificity
The core structure of this compound represents a scaffold that can be chemically modified to create a library of derivative compounds. The application of modern computational tools for the predictive design of these derivatives is a major area for future development arxiv.org. While de novo design has been applied to create novel molecules from scratch, its specific application to optimize the 2,3,5-THB scaffold is unexplored nih.gov.
Future research should employ quantitative structure-activity relationship (QSAR) modeling and machine learning algorithms to predict the biological activity and physicochemical properties of novel 2,3,5-THB derivatives arxiv.org. This computational-first approach can prioritize the synthesis of compounds with a higher probability of success, saving time and resources. De novo design algorithms can be used to generate entirely new molecular structures based on the 2,3,5-THB pharmacophore, aiming for enhanced target specificity, improved potency, and better drug-like properties.
Integration of Multi-Omics Data for Holistic Understanding of Metabolites
The biological impact of a small molecule like this compound is rarely confined to a single target or pathway. A holistic understanding requires an integrated "multi-omics" approach, combining genomics, transcriptomics, proteomics, and metabolomics bamsjournal.com. Currently, no such integrated data exists for 2,3,5-THB.
Future studies should utilize metabolomics to trace the metabolic fate of 2,3,5-THB within a biological system, identifying its downstream products. Concurrently, transcriptomics (RNA-seq) and proteomics can reveal how the compound alters gene and protein expression profiles, providing a comprehensive picture of its cellular impact ed.ac.ukabo.fi. Integrating these datasets can uncover novel mechanisms of action, identify biomarkers of exposure or effect, and place the role of 2,3,5-THB within the broader context of cellular metabolism and signaling networks.
Development of Novel Analytical Platforms for Low-Abundance Metabolite Detection and Quantification
The accurate detection and quantification of this compound, particularly at low concentrations in complex biological matrices like blood or tissue, remains a significant analytical challenge. The development of robust and highly sensitive analytical methods is a prerequisite for meaningful pharmacokinetic and pharmacodynamic studies.
There is a pressing need to develop novel analytical platforms tailored for 2,3,5-THB. This could involve creating highly specific monoclonal antibodies for use in immunoassays or designing advanced mass spectrometry-based methods with improved limits of detection chromatographyonline.com. Furthermore, the development of specific biosensors could enable real-time monitoring of 2,3,5-THB levels. Such platforms are essential for understanding how the compound is absorbed, distributed, metabolized, and excreted, which is fundamental to evaluating its biological relevance.
Q & A
Q. What are the recommended methods for synthesizing 2,3,5-Trihydroxybenzaldehyde in laboratory settings?
While direct synthesis protocols for this compound are not explicitly documented in the provided evidence, methodologies for analogous isomers (e.g., 2,3,4- or 2,4,6-Trihydroxybenzaldehyde) suggest catalytic hydrogenation as a viable approach. For example, Pd/C catalysts in solvent systems like LBA (a mixed solvent) have been used to achieve high yields (>99%) in related compounds . Researchers should optimize reaction parameters (temperature, catalyst loading, hydrogen pressure) and employ HPLC for purity validation .
Q. How can researchers characterize the structural properties of this compound?
X-ray crystallography is the gold standard for structural elucidation. For hydroxy-substituted benzaldehydes, single-crystal diffraction using instruments like APEX2 and refinement via SHELXS97/SHELXL97 are critical . Intramolecular hydrogen bonding patterns (e.g., between hydroxyl and aldehyde groups) should be analyzed, as observed in 2,3,4-Trihydroxybenzaldehyde . Computational tools like X-SEED can visualize molecular packing .
Q. What analytical techniques are optimal for quantifying this compound in complex matrices?
Reverse-phase HPLC with UV detection (e.g., 280 nm) is effective for hydroxybenzaldehydes, as validated for 4-Hydroxybenzaldehyde using C18 columns and gradient elution (water:acetonitrile) . For trace analysis, LC-MS with electrospray ionization (ESI) is recommended. Sample preparation should include solid-phase extraction (SPE) to minimize matrix interference .
Advanced Research Questions
Q. How can contradictory data regarding the biological activity of this compound be resolved?
Contradictions often arise from variability in experimental conditions (e.g., cell lines, dosage). To address this:
- Replicate studies under standardized conditions (e.g., ISO-accredited labs).
- Perform dose-response assays to identify threshold effects.
- Use orthogonal assays (e.g., Western blotting alongside ELISA) to confirm mechanisms, as done for NF-κB inhibition in 2,4,6-Trihydroxybenzaldehyde . Meta-analysis of existing datasets, guided by frameworks for qualitative research contradictions , can also clarify trends.
Q. What experimental strategies are effective for elucidating the mechanism of action of this compound in cellular models?
- Transcriptomic/Proteomic Profiling: RNA-seq or SILAC-based proteomics can identify downstream targets, as applied to NF-κB pathway inhibitors .
- Kinase Assays: Use recombinant enzymes (e.g., IKKβ for NF-κB studies) to test direct inhibition .
- Gene Knockdown/CRISPR: Validate target specificity by silencing putative mediators (e.g., PPARγ in adipocyte differentiation) .
- Molecular Docking: Predict binding interactions using software like AutoDock Vina, leveraging structural data from related compounds .
Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?
- Anti-Obesity Studies: C57BL/6 mice fed high-fat diets (HFD) are well-established for evaluating lipid metabolism, as demonstrated for 2,4,6-Trihydroxybenzaldehyde .
- Pharmacokinetic Parameters: Use LC-MS/MS to measure plasma half-life, bioavailability, and tissue distribution. Microdialysis in target tissues (e.g., liver, adipose) can assess localized exposure .
- Toxicology: Acute toxicity (OECD 423) and 28-day repeated-dose studies in rodents are essential, given the Category 4 oral/dermal toxicity classification of similar hydroxybenzaldehydes .
Safety and Handling
Q. What safety protocols are essential when handling this compound in research laboratories?
- Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles. Use fume hoods for weighing and synthesis .
- Storage: Store in amber glass vials at 4°C under inert gas (N₂/Ar) to prevent oxidation .
- Waste Disposal: Neutralize with 10% NaOH before disposal, as recommended for phenolic aldehydes .
- Emergency Measures: Immediate decontamination with 70% ethanol for spills. For exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Key Considerations
- Structural Analogues: Many methodologies are extrapolated from studies on 2,3,4- and 2,4,6-Trihydroxybenzaldehyde. Researchers must validate protocols for the 2,3,5-isomer.
- Data Reproducibility: Document batch-to-batch variability in synthesis and biological assays to ensure consistency.
- Ethical Compliance: Adhere to institutional animal care guidelines (e.g., ARRIVE 2.0) for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
